4-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
The compound 4-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid belongs to the class of 5-arylidene rhodanine derivatives. These molecules are characterized by a thiazolidinone core with a substituted benzylidene group at the 5-position and a carboxylic acid side chain. The Z-configuration of the exocyclic double bond is critical for biological activity, as seen in structurally related compounds .
Properties
Molecular Formula |
C24H21N3O3S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C24H21N3O3S2/c1-16-9-11-17(12-10-16)22-18(15-27(25-22)19-6-3-2-4-7-19)14-20-23(30)26(24(31)32-20)13-5-8-21(28)29/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,28,29)/b20-14- |
InChI Key |
SOGLXZHVDWMTGF-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting hydrazine with an appropriate diketone.
Formation of the Thiazolidinone Ring: The pyrazole derivative is then reacted with a thioamide to form the thiazolidinone ring.
Condensation Reaction: The final step involves the condensation of the thiazolidinone derivative with a butanoic acid derivative under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
4-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) enhance antifungal activity but reduce solubility. The 4-methylphenyl group in the target compound may improve lipophilicity compared to methoxy or fluorobenzyl derivatives .
- Synthesis Efficiency: Yields for similar compounds range from 37% to 93%, depending on reaction conditions (e.g., solvent, temperature) .
Antifungal Activity
- Rhodanine derivatives with pyridyl or fluorophenyl substituents (e.g., {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid) exhibit antifungal properties against Candida spp., though efficacy varies widely .
Kinase Inhibition
- Bromophenyl-substituted rhodanine derivatives (e.g., 4-(5Z)-5-{5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid) inhibit apoptosis signal-regulating kinase 1 (ASK1), a target for cardiovascular and neurodegenerative diseases . The target compound’s pyrazole ring may enhance binding affinity to similar kinases, but direct evidence is lacking .
Physicochemical Properties
- Solubility: The butanoic acid side chain in the target compound improves aqueous solubility compared to non-carboxylic acid derivatives (e.g., compounds in ).
Biological Activity
The compound 4-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure comprises a thiazolidinone core with various substituents that contribute to its biological properties.
Thiazolidinone derivatives, including the compound , exhibit a variety of mechanisms of action:
- Anticancer Activity : Thiazolidinones have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. They often target specific kinases involved in tumor growth and survival.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production.
- Antioxidant Properties : Many thiazolidinones possess antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress.
Biological Activities
The biological activities of the compound can be categorized as follows:
Case Studies and Research Findings
Numerous studies have explored the biological activity of thiazolidinone derivatives similar to the compound :
- Anticancer Studies : A study demonstrated that thiazolidinone derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway . The compound's structural modifications were linked to enhanced potency against specific cancer types.
- Diabetes Management : Another research highlighted the potential of thiazolidinones in improving insulin sensitivity in diabetic models, suggesting their use as therapeutic agents for managing type 2 diabetes .
- Anti-inflammatory Effects : Research indicated that certain thiazolidinones could significantly reduce inflammation markers in animal models, showcasing their potential as anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
